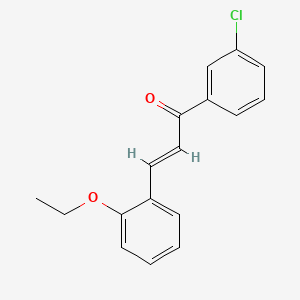
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-CEPP, is an organic compound that belongs to the family of alkyl phenyl ethers. It is a colorless, volatile liquid that has a sweet, floral odor. 2E-CEPP is a synthetic compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on the human body, as well as to study the effects of various environmental factors on cellular processes. In addition, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various toxins on the body.
Mechanism of Action
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is believed to act as a non-specific inhibitor of enzymes involved in cellular processes, such as those involved in energy production, signal transduction, and cell division. It is believed to inhibit these enzymes by binding to their active sites and blocking their activity. In addition, this compound is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been well studied. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it is believed to have beneficial effects on the cardiovascular system, as well as on the nervous system.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in laboratory experiments is its low toxicity and high solubility in water. This makes it an ideal compound for use in biochemical and physiological studies. However, it is also important to note that this compound is a synthetic compound, and its long-term effects on the body are not yet known.
Future Directions
The potential future directions for (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to determine the long-term effects of this compound on the body, as well as to explore potential uses in the fields of agriculture, food safety, and environmental protection. Finally, further research should be conducted to identify potential new synthetic pathways for the production of this compound.
Synthesis Methods
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized using a two-step process involving a Friedel-Crafts alkylation reaction and a Wittig olefination reaction. In the first step, a Friedel-Crafts alkylation reaction is used to synthesize a chloroalkyl phenyl ether. This is done by combining a chloroalkane and a phenol in the presence of an acid catalyst. In the second step, a Wittig olefination reaction is used to convert the chloroalkyl phenyl ether into this compound. This is done by reacting the chloroalkyl phenyl ether with a phosphonium ylide in the presence of a base catalyst.
properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(18)12-14/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWZUIUKHVDXSS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

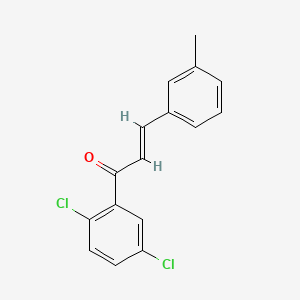


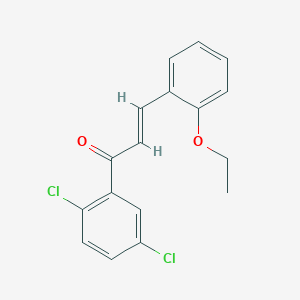
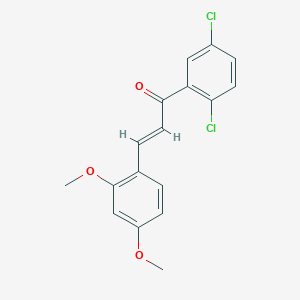
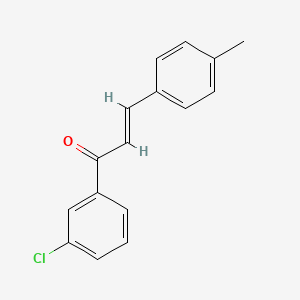
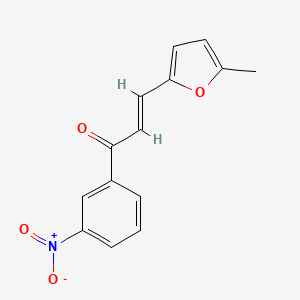


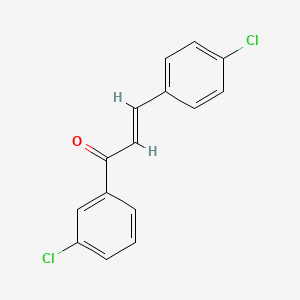
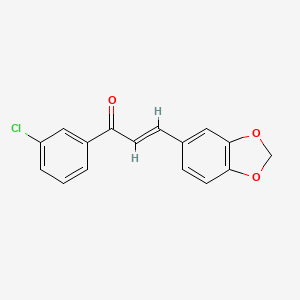
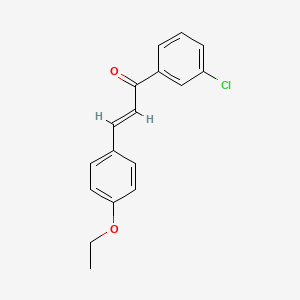
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
